molecular formula C22H25N3O4S B2479993 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901240-53-7

2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2479993
CAS No.: 901240-53-7
M. Wt: 427.52
InChI Key: LXBXJYOVVSQFRI-UHFFFAOYSA-N
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Description

The compound 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE features a 1H-imidazole core substituted at positions 2 and 5 with 4-methoxyphenyl groups. A sulfur atom at position 4 bridges the imidazole ring to an acetamide moiety, which is further functionalized with a 2-methoxyethyl group.

Properties

IUPAC Name

2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBXJYOVVSQFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C25H22N3O5S
  • Molecular Weight : 495.53 g/mol

The structure features a bis(4-methoxyphenyl) imidazole core linked to a sulfanyl group and an acetamide moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • A study demonstrated that derivatives of imidazole, including this compound, showed significant cytotoxic effects against various cancer cell lines, particularly lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
    • The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes, which contributes to its antitumor properties .
  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising antimicrobial effects against various bacterial strains. The presence of the imidazole ring is thought to enhance the interaction with microbial targets .
  • In Vivo Efficacy :
    • In animal models, the compound demonstrated effective tumor growth inhibition at submicromolar dosages, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μM)Reference
AntitumorA549 (lung cancer)2.12 ± 0.21
AntitumorHCC827 (lung cancer)5.13 ± 0.97
AntitumorNCI-H358 (lung cancer)0.85 ± 0.05
AntimicrobialVarious bacterial strainsVaries

Detailed Findings

  • Cytotoxicity Assays : In vitro studies using MTS cytotoxicity and BrdU proliferation assays indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner across different cancer cell lines.
  • DNA Interaction Studies : Binding assays revealed that the compound predominantly binds within the minor groove of AT-DNA, which is crucial for its mechanism of action against tumors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name / ID Core Heterocycle Key Substituents Functional Groups
Target Compound 1H-imidazole 2,5-bis(4-methoxyphenyl); 4-sulfanyl-N-(2-methoxyethyl)acetamide Imidazole, thioether, acetamide
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-methoxy; 4-methoxyphenyl-acetamide Benzothiazole, acetamide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl; thione tautomer Triazole, sulfonyl, thione
N-(2-(5-Amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl) Benzotriazole Halogenated benzotriazole; bis(2-methoxyethyl)amino; methoxy Benzotriazole, acetamide, ether

Key Observations :

  • The target compound’s imidazole core distinguishes it from benzothiazole or triazole analogs, which may influence electronic properties and binding affinities.
  • The bis(4-methoxyphenyl) groups enhance lipophilicity compared to halogenated or sulfonyl-containing analogs .
Spectroscopic Signatures
  • IR Spectroscopy :
    • The target compound’s C=S (if present) would absorb near 1243–1258 cm⁻¹, comparable to triazole-thiones .
    • Methoxy groups in all compounds show C–O stretches at ~1200–1270 cm⁻¹.
  • NMR Data: The 2-methoxyethyl group in the target compound would resonate at δ 3.3–3.6 ppm (CH₂O) in ¹H-NMR, similar to bis(2-methoxyethyl)amino groups in benzotriazole analogs .

Tautomerism and Stability

  • The target compound’s imidazole core may exhibit tautomerism, though less pronounced than triazole-thione derivatives, which exist predominantly in the thione form due to absent S–H IR bands (~2500–2600 cm⁻¹) .
  • Stability of the thioether linkage in the target compound could surpass sulfonyl-containing analogs, which are prone to hydrolysis under acidic conditions .

Pharmacological Potential

  • Benzothiazole Acetamides (e.g., EP3 348 550A1 derivatives) show promise as kinase inhibitors or antimicrobial agents due to their planar aromatic cores .
  • Triazole-Thiones exhibit antifungal and anticancer activity, attributed to sulfonyl and thione moieties .
  • The target compound’s methoxy groups may enhance blood-brain barrier penetration compared to halogenated analogs, suggesting CNS applications .

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